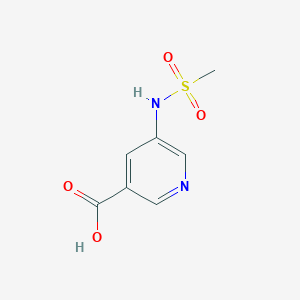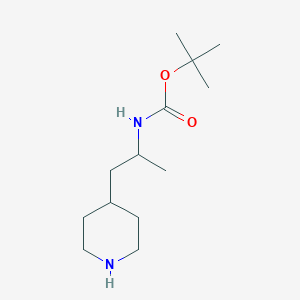
Tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate, also known as A-438079, is a selective antagonist of the P2X7 receptor. It has been studied extensively for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Structures The synthesis of biopertinent tert-butyl carbazates, which are synthetically important intermediates of piperidin-4-ones, has been developed with high yield. These compounds were characterized using various techniques such as elemental analysis, FT-IR, Mass, 1H & 13C NMR spectra, and single-crystal X-ray diffraction, revealing insights into their conformation and isomerism both in liquid and solid states (Shanthi et al., 2020).
Application in Drug Synthesis A six-step synthesis pathway was established for the production of a p38 MAP kinase inhibitor, showcasing the chemical versatility and application in drug development. Key steps include a tandem Heck-lactamization and a Grignard addition of 4-(N-tert-butylpiperidinyl)magnesium chloride to a naphthyridone N-oxide, demonstrating the compound's role in synthesizing pharmacologically active molecules (Chung et al., 2006).
Advanced Chemical Transformations The treatment of ortho-lithiated tert-Bu N-arylcarbamates with N-(trifluoroacetyl)piperidine leads to the creation of 2-(N-BOC-amino)aryl trifluoromethyl ketones, which upon further reaction yield 4-trifluoromethyl-2-quinolinones. This method illustrates the compound's utility in constructing complex chemical structures with potential pharmaceutical relevance (Leroux et al., 2006).
Photoredox-Catalyzed Amination A photoredox-catalyzed amination process utilizing tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate as an amidyl-radical precursor demonstrates innovative applications in organic synthesis. This method enables the assembly of 3-aminochromones under mild conditions, showcasing the compound's role in facilitating novel synthetic pathways (Wang et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(9-11-5-7-14-8-6-11)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZAGVVOHBMUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCNCC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779868-60-8 |
Source


|
| Record name | tert-butyl N-[1-(piperidin-4-yl)propan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2528101.png)

![methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B2528104.png)
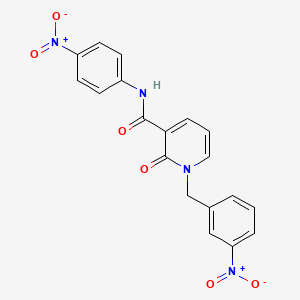
![6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B2528109.png)
![N-[(2-Chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2528110.png)

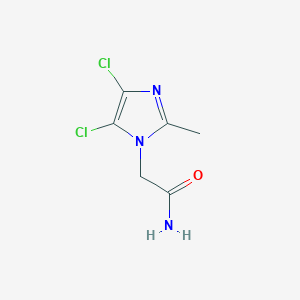
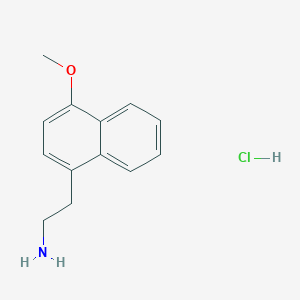

![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide](/img/structure/B2528119.png)

